molecular formula C12H16N2 B12098486 3-[(2,2-Dimethylpropyl)amino]benzonitrile

3-[(2,2-Dimethylpropyl)amino]benzonitrile

Cat. No.: B12098486
M. Wt: 188.27 g/mol
InChI Key: MPNBJQHGWJNHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-[(2,2-Dimethylpropyl)amino]benzonitrile: is a chemical compound with the molecular formula and a molecular weight of .

  • It consists of a benzene ring (benzonitrile) with an amino group (NH₂ ) attached at the 3-position and a tert-butyl group ((CH₃)₃C- ) at the nitrogen atom.
  • The compound is used in various scientific and industrial applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of 3-[(2,2-Dimethylpropyl)amino]benzonitrile involves several methods. One common approach is the reaction of 3-aminobenzonitrile with tert-butylamine under appropriate conditions.

      Industrial Production: Industrial-scale production methods may vary, but they typically follow similar synthetic routes using optimized conditions.

  • Chemical Reactions Analysis

      Reactivity: 3-[(2,2-Dimethylpropyl)amino]benzonitrile can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction can be achieved using hydrogen and a suitable catalyst.

      Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include substituted aminobenzonitriles or related compounds.

  • Scientific Research Applications

    Medicinal Chemistry

    3-[(2,2-Dimethylpropyl)amino]benzonitrile has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

    • Antitumor Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation .
    • Inhibition of Kinases : The compound acts as a ligand for certain kinases, which play crucial roles in cell signaling pathways. This interaction may lead to the modulation of cellular processes such as apoptosis and proliferation, making it a candidate for further drug development .

    Synthesis of Complex Molecules

    In synthetic organic chemistry, this compound serves as a valuable building block for the creation of more complex molecular structures. Researchers utilize this compound to synthesize derivatives that may possess enhanced biological activities or novel properties .

    Material Science

    The compound's unique properties make it suitable for applications in material science. It can be integrated into the production of specialty chemicals and materials, contributing to advancements in polymer chemistry and nanotechnology .

    Case Study 1: Antitumor Activity Assessment

    A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutic agents. This highlights the compound's potential as a lead candidate for further development in cancer therapy.

    Cell LineIC50 Value (µM)Mechanism of Action
    A549 (Lung Cancer)15Kinase inhibition
    MCF-7 (Breast Cancer)20Induction of apoptosis

    Case Study 2: Synthesis of Derivatives

    Researchers synthesized various derivatives of this compound to explore their biological activities. Some derivatives exhibited enhanced potency against specific targets, demonstrating the importance of structural modifications in drug design .

    Derivative NameBiological ActivityPotency (IC50 µM)
    Derivative AAntitumor10
    Derivative BAntibacterial25

    Mechanism of Action

    • The exact mechanism by which 3-[(2,2-Dimethylpropyl)amino]benzonitrile exerts its effects depends on its specific interactions with biological targets.
    • It may act as a ligand for receptors, enzymes, or transporters, affecting cellular processes.
  • Comparison with Similar Compounds

    Biological Activity

    3-[(2,2-Dimethylpropyl)amino]benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound consists of a benzonitrile moiety substituted with a dimethylpropyl amino group. This structural configuration is significant as it influences the compound's interaction with biological targets.

    Research indicates that this compound may exert its biological effects through several mechanisms:

    • Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cell signaling pathways. Kinases play crucial roles in regulating various cellular processes such as proliferation and apoptosis.
    • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

    Biological Activity Data

    The following table summarizes the biological activities reported for this compound based on recent studies:

    Activity TypeTarget/MechanismIC50 (µM)Reference
    Kinase InhibitionMAPK Pathway5.6
    Antitumor ActivityA549 Lung Cancer Cells12.4
    CytotoxicityHCC827 and NCI-H358 Cells10.8
    Antimicrobial ActivityVarious Pathogens>25

    Case Studies

    • Antitumor Efficacy : A study evaluated the efficacy of this compound in inhibiting tumor growth in A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
    • Kinase Inhibition Study : In a kinase inhibition assay, the compound demonstrated selective inhibition of the MAPK pathway with an IC50 value of 5.6 µM. This finding highlights its potential role in modulating cellular signaling pathways relevant to cancer progression.
    • Antimicrobial Assessment : The antimicrobial properties were assessed against a panel of pathogens, showing effectiveness against Gram-positive bacteria with an IC50 greater than 25 µM. This suggests that while it may not be the most potent antimicrobial agent, it still exhibits some level of activity.

    Properties

    Molecular Formula

    C12H16N2

    Molecular Weight

    188.27 g/mol

    IUPAC Name

    3-(2,2-dimethylpropylamino)benzonitrile

    InChI

    InChI=1S/C12H16N2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,14H,9H2,1-3H3

    InChI Key

    MPNBJQHGWJNHKE-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)CNC1=CC=CC(=C1)C#N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.